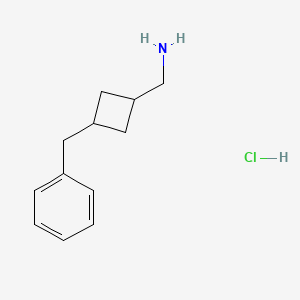
1-(3-Benzylcyclobutyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 1-(3-Benzylcyclobutyl)methanamine hydrochloride typically involves the synthesis of the parent amine followed by its conversion to the hydrochloride salt. One common method for synthesizing amines is through the reaction of halogenoalkanes with ammonia in ethanol, carried out in a sealed tube . The reaction proceeds through the formation of an intermediate ammonium salt, which is then converted to the primary amine. The primary amine can then be reacted with hydrochloric acid to form the hydrochloride salt.
Analyse Des Réactions Chimiques
1-(3-Benzylcyclobutyl)methanamine hydrochloride, like other amines, can undergo various types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the conditions and reagents used.
Reduction: Amines can be reduced to form corresponding hydrocarbons.
Substitution: Amines can undergo nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Acid-Base Reactions: Amines can react with acids to form ammonium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Benzylcyclobutyl)methanamine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its reactivity and selectivity.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-(3-Benzylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. The amine group can form hydrogen bonds and engage in nucleophilic attacks, making it reactive in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
1-(3-Benzylcyclobutyl)methanamine hydrochloride can be compared with other amines and cyclobutyl derivatives:
Methylamine: A simpler amine with a single methyl group, used in various industrial applications.
Cyclobutylamine: A similar compound with a cyclobutyl group, used in organic synthesis.
Benzylamine: Contains a benzyl group, used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its combination of a benzyl group and a cyclobutyl ring, providing distinct reactivity and selectivity compared to simpler amines.
Propriétés
Formule moléculaire |
C12H18ClN |
|---|---|
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
(3-benzylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |
Clé InChI |
HJFWICRKJZTVKN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1CN)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



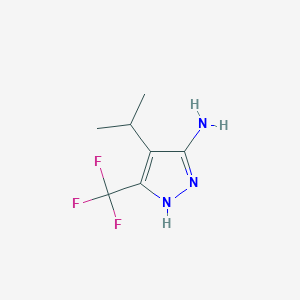
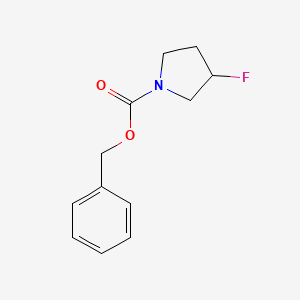
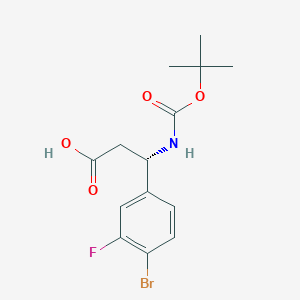
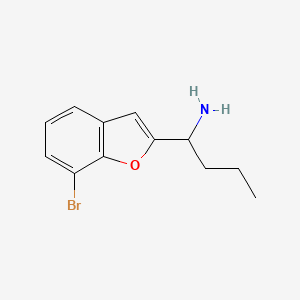
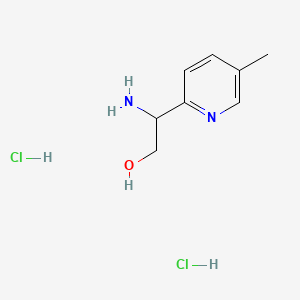
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
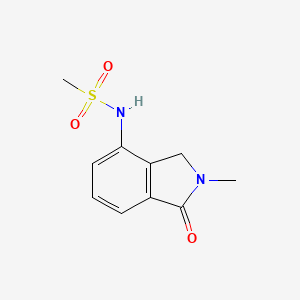
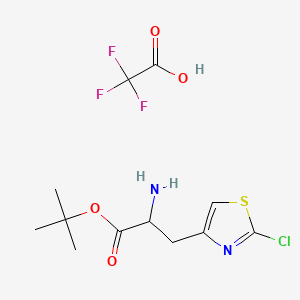
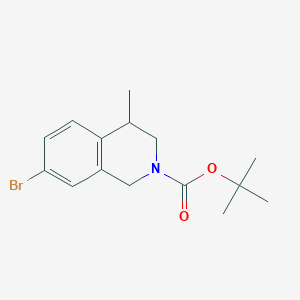

![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)


